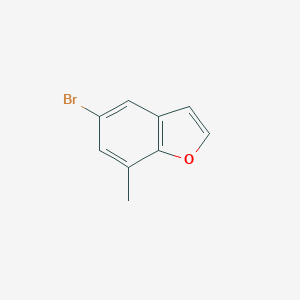

5-Bromo-7-methylbenzofuran

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-7-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSCPARNNVMYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Bromo 7 Methylbenzofuran and Analogues

Established Synthetic Pathways for Benzofuran (B130515) Core Construction

The construction of the benzofuran ring system is a foundational step in the synthesis of its derivatives. A variety of methods have been established, each with its own advantages regarding starting materials, reaction conditions, and achievable substitution patterns.

One classic and enduring method is the Perkin rearrangement , which involves the ring contraction of a 3-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid. nih.govnih.govwikipedia.orgresearchgate.net This reaction proceeds through the initial base-catalyzed opening of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide. nih.govnih.gov Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields. nih.govnih.gov

The Wittig reaction provides another versatile route to benzofurans. nih.govacs.orgpublish.csiro.aunih.govacs.org This method can be employed intramolecularly to construct the furan (B31954) ring. For instance, benzofuran-3(2H)-ones can react with resonance-stabilized phosphoranes at elevated temperatures to yield 3-substituted benzofurans. publish.csiro.au A chemoselective approach using an intramolecular Wittig reaction allows for the synthesis of highly functionalized benzofurans under mild conditions. acs.orgnih.gov

Palladium- and copper-catalyzed reactions, particularly the Sonogashira coupling , are powerful tools for benzofuran synthesis. nih.govnih.govnih.govorganic-chemistry.orgrsc.org This approach typically involves the coupling of a terminal alkyne with an o-iodophenol, followed by intramolecular cyclization to form the benzofuran ring. nih.govnih.gov One-pot, three-component syntheses have been developed using Sonogashira conditions to produce 2,3-disubstituted benzofurans efficiently. nih.govnih.gov

Other notable methods include:

O-Alkylation of phenols followed by cyclization. lbp.world

Intramolecular cyclization of o-alkenylphenols, often catalyzed by transition metals like palladium. nih.gov

One-pot syntheses involving palladium-catalyzed enolate arylation with o-bromophenols. lbp.worldtandfonline.com

Ruthenium-catalyzed cycloisomerization of benzannulated propargylic alcohols. organic-chemistry.org

These foundational strategies provide a toolbox for chemists to construct the benzofuran scaffold, which can then be further functionalized to achieve specific target molecules.

Regioselective Synthesis of 5-Bromo-7-methylbenzofuran

The synthesis of this compound requires precise control over the placement of the bromo and methyl substituents on the benzofuran core. This involves regioselective reactions, which can be performed on a pre-formed benzofuran or integrated into the ring construction process.

Development of Bromination Protocols for Position 5

Achieving regioselective bromination at the C-5 position of a 7-methylbenzofuran (B50305) precursor is a key challenge. Electrophilic aromatic substitution is the most common strategy. The directing effects of the existing methyl group and the oxygen atom of the furan ring influence the position of bromination. The use of specific brominating agents and catalysts can enhance selectivity. For example, N-bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds. vulcanchem.commdpi.com In some cases, regioselective bromination can be achieved through a sequence involving metalation followed by quenching with a bromine source. rsc.org A study on the synthesis of 5-bromo-4,7-dimethoxybenzofuran utilized NBS for regioselective bromination at the C-4 position, highlighting the strong directing effect of the phenolic hydroxyl group. mdpi.com

Methodologies for Methyl Group Introduction at Position 7

Introducing a methyl group at the C-7 position can be accomplished through various methods. One approach involves starting with a precursor that already contains the methyl group, such as 2-bromo-6-methylphenol, and then constructing the benzofuran ring. Alternatively, the methyl group can be introduced onto the benzofuran skeleton through reactions like Friedel-Crafts alkylation, although this can sometimes lead to a mixture of isomers. A more controlled method involves a directed ortho-metalation strategy on a suitably substituted benzofuran, followed by reaction with a methylating agent like methyl iodide. The synthesis of 7-methylbenzofuran-2(3H)-one has been reported through a reaction involving 3-hydroxy-4-methyl-2H-pyran-2-one. oregonstate.edu

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogues.

A convergent synthesis would involve the preparation of two or more fragments that are then combined in the final stages of the synthesis. For example, a substituted phenol (B47542) fragment containing the methyl group could be coupled with a fragment that forms the furan ring and incorporates the bromo substituent. A convergent synthesis of dihydrobenzofurans has been reported via a palladium and urea (B33335) ligand-mediated heteroannulation of 2-bromophenols with 1,3-dienes. acs.org Another convergent approach to benzofuran neolignans utilizes the dual effect of a sulfinyl group for two types of carbon-carbon bond-forming reactions. acs.org

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. For this compound, a divergent approach might start with 7-methylbenzofuran, which is then subjected to various halogenation and other functionalization reactions to produce a library of compounds. A one-pot synthesis of versatile 2-bromobenzofurans as key intermediates for the divergent synthesis of numerous benzofuran-based natural products has been reported. researchgate.net This highlights the utility of having a common, easily accessible starting material for generating structural diversity.

Synthesis of Positional and Structural Analogues of this compound

The synthesis of analogues of this compound, where the positions of the bromo and methyl groups are varied, provides valuable structure-activity relationship (SAR) information in medicinal chemistry research.

Preparation of Isomeric Bromomethylbenzofurans

The synthesis of isomeric bromomethylbenzofurans relies on the same fundamental synthetic reactions used for the 5-bromo-7-methyl isomer, but with different starting materials or reaction sequences to achieve the desired regiochemistry. For instance, to synthesize 7-bromo-5-methylbenzofuran, one might start with 4-bromo-2-methylphenol (B185452) and construct the furan ring, or perform a regioselective bromination on 5-methylbenzofuran.

The synthesis of various substituted benzofurans often involves multi-step sequences with careful control of regioselectivity at each step. For example, the synthesis of eupomatenoid-15, a substituted benzofuran, involved a sequential palladium- and nickel-catalyzed cross-coupling reaction to introduce substituents at the C-2, C-5, and C-3 positions of the benzofuran nucleus. rsc.org The synthesis of isomeric epoxydiols and their rearrangement products has been achieved through convergent and unambiguous pathways. copernicus.org The selective synthesis of twisted metallomacrocycle isomers demonstrates the ability to control molecular geometry through synthetic design. nih.gov

The following table provides examples of reaction conditions for key synthetic steps in the preparation of benzofuran derivatives, which could be adapted for the synthesis of isomeric bromomethylbenzofurans.

| Reaction Type | Starting Material Example | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Perkin Rearrangement | 3-Bromocoumarin | NaOH, Ethanol, Microwave, 79°C, 5 min | Benzofuran-2-carboxylic acid | nih.gov |

| Wittig Reaction | 6-Methoxybenzofuran-3(2H)-one | Methoxycarbonylmethylenetriphenylphosphorane, Toluene, reflux | Methyl 6'-methoxy-3'-benzofurylacetate | publish.csiro.au |

| Sonogashira Coupling | 2-Iodophenol, Phenylacetylene, Ethyl 4-iodobenzoate | Pd catalyst, Microwave | 2,3-Disubstituted benzofuran | nih.gov |

| Regioselective Bromination | 2,5-Dimethoxyphenol | N-Bromosuccinimide (NBS) | 4-Bromo-2,5-dimethoxyphenol | mdpi.com |

| Benzofuranone Synthesis | 3-Hydroxy-4-methyl-2H-pyran-2-one, Methyl 3-nitrobut-3-enoate | AlCl3, TFA, DCB, 120°C, 4h | 7-Methylbenzofuran-2(3H)-one | oregonstate.edu |

Derivatization at C-2 and C-3 Positions

The C-2 and C-3 positions of the benzofuran ring are common sites for derivatization to create diverse analogs.

C-2 Position: The introduction of substituents at the C-2 position is crucial for enhancing the biological activity of benzofuran derivatives. rsc.orgnih.gov A common strategy involves the acylation of the benzofuran ring. For example, 2-acylbenzofurans can be synthesized through various methods, including the palladium-catalyzed insertion of paraformaldehyde in a three-component reaction involving a 2-bromophenol (B46759) and a 2-bromo-1-phenylethanone. rsc.org Further modifications at the C-2 position can include the introduction of ester groups or heterocyclic rings, which have been shown to be important for cytotoxic activity. rsc.orgnih.gov

C-3 Position: The C-3 position can also be functionalized to generate a wide array of derivatives. Transition metal-free intermolecular radical coupling reactions have been developed for the efficient synthesis of 3-substituted benzofurans. nih.gov This method utilizes 2-iodophenyl allenyl ethers and heteroatomic compounds with H-heteroatom bonds in the presence of a strong base. nih.gov Nickel-catalyzed migratory cycloisomerization of o-alkynylphenyl esters is another effective method for producing 2,3-disubstituted benzofurans. researchgate.net

A summary of representative derivatization reactions at the C-2 and C-3 positions is presented in the table below.

| Position | Reaction Type | Reactants | Catalyst/Reagents | Product | Ref |

| C-2 | Palladium-Catalyzed Three-Component Reaction | 2-bromophenol, paraformaldehyde, 2-bromo-1-phenylethanone | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-Acylbenzofuran | rsc.org |

| C-3 | Radical Coupling | 2-Iodophenyl allenyl ether, Heteroatomic compound (H-X) | LDA or LiHDMS | 3-Substituted benzofuran | nih.gov |

| C-2, C-3 | Migratory Cycloisomerization | o-Alkynylphenyl ester | Ni(0)/IAd | 2,3-Disubstituted benzofuran | researchgate.net |

Formation of Fused and Hybrid Benzofuran Systems

The fusion of the benzofuran scaffold with other heterocyclic or aromatic rings leads to the creation of novel molecular architectures with potentially enhanced biological activities. nih.gov

Fused Systems: Furocarbazole natural products, for example, can be synthesized through strategies involving the reductive cyclization of an o-nitrobiaryl intermediate. clockss.org This intermediate is often prepared via a Suzuki coupling reaction between a benzofuran boronic acid and a bromo-nitroaromatic compound. clockss.org Another approach involves the thermal electrocyclic reaction of an indole (B1671886) derivative to form a furo[3,2-a]carbazole skeleton. clockss.org

Hybrid Systems: Hybrid molecules incorporating benzofuran with other pharmacophores like imidazole (B134444) or quinazolinone have been designed to leverage the synergistic effects of each component. nih.gov For instance, a library of benzofuran derivatives fused to imidazole and quinazolinone scaffolds has been synthesized to explore their cytotoxic profiles. nih.gov Spiroheterocyclic systems, such as 2H,3′H-spiro[benzofuran-3,2′-naphthoquinones], can be synthesized from 2-aryloxymethyl-1,4-naphthoquinones using palladium(II) catalysis. acs.org

Advanced Catalytic Reactions in Benzofuran Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve efficiency, selectivity, and sustainability. The synthesis of benzofurans has greatly benefited from the development of advanced catalytic reactions.

Palladium-Catalyzed Coupling and Arylation Reactions

Palladium catalysis is a cornerstone of benzofuran synthesis, enabling a variety of coupling and arylation reactions. nih.govacs.org

Sonogashira Coupling: A common and effective method for constructing the benzofuran ring is the Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by intramolecular cyclization. nih.govacs.org This reaction is typically catalyzed by a combination of a palladium complex, such as (PPh₃)PdCl₂, and a copper(I) co-catalyst. nih.govacs.org

Heck Reaction: The intramolecular Heck reaction is another powerful tool for benzofuran synthesis. For instance, the synthesis of certain benzofuran derivatives can involve an oxidative addition of an aryl halide to a palladium(0) catalyst, followed by cyclization via an intramolecular Heck reaction. nih.govacs.org

Suzuki Coupling: As mentioned earlier, the Suzuki coupling reaction is instrumental in creating fused benzofuran systems by coupling a benzofuran boronic acid with a suitable halo-aromatic partner. clockss.org

The table below highlights key palladium-catalyzed reactions in benzofuran synthesis.

| Reaction Type | Catalyst System | Reactants | Key Features | Ref |

| Sonogashira Coupling | (PPh₃)PdCl₂ / CuI | Terminal alkyne, o-Iodophenol | Efficient C-C bond formation for subsequent cyclization | nih.govacs.org |

| Intramolecular Heck Reaction | Pd(OAc)₂ | Aryl halide with an appropriately positioned alkene | Forms the furan ring through intramolecular cyclization | nih.govacs.org |

| Suzuki Coupling | Pd(OAc)₂ | Benzofuran boronic acid, Halo-aromatic compound | Creates C-C bonds for fused ring systems | clockss.org |

Green Chemistry Approaches in Benzofuran Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for benzofuran synthesis. elsevier.esresearchgate.net

Use of Greener Solvents: One approach is to replace hazardous organic solvents with more sustainable alternatives. For example, one-pot syntheses of benzofuran derivatives have been reported using deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol (ChCl:EG), in the presence of a copper iodide catalyst. nih.govacs.org Water has also been utilized as a solvent in copper-catalyzed syntheses of benzofurans. researchgate.net

Catalyst-Free and Solvent-Free Methods: Some synthetic methodologies aim to eliminate the need for both catalysts and solvents. Grinding methods, for instance, have been employed for the synthesis of benzofuran scaffolds. researchgate.net

Renewable Feedstocks: The use of renewable starting materials is another key aspect of green chemistry. For example, 5-iodovanillin, which can be derived from the natural product vanillin, has been used as a precursor in the synthesis of benzofuran derivatives. elsevier.es

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.

Elucidation of Reaction Intermediates and Transition States

Computational and experimental studies have provided insights into the intermediates and transition states involved in benzofuran synthesis.

Copper-Catalyzed Reactions: In the copper-catalyzed one-pot synthesis of benzofurans from o-hydroxy aldehydes, amines, and alkynes, the proposed mechanism involves the formation of an iminium ion, followed by the attack of a copper acetylide intermediate. nih.govacs.org Subsequent intramolecular cyclization and isomerization lead to the final benzofuran product. nih.govacs.org

Palladium-Catalyzed Reactions: For palladium-catalyzed reactions, such as the synthesis involving a transmetalation step, the reaction is proposed to proceed through an intermediate formed by the coordination of a nitrile moiety and subsequent intramolecular insertion. acs.org In other palladium-catalyzed cyclizations, the mechanism may involve oxidative addition, cyclization via an intramolecular Heck reaction, coordination with another reactant molecule, and finally, base-mediated cyclization and reductive elimination. nih.govacs.org

Radical Reactions: In the transition metal-free radical coupling for the synthesis of 3-substituted benzofurans, computational studies have elucidated the reaction pathway. nih.gov The process is initiated by the formation of a phosphine (B1218219) anion intermediate, which transfers an electron to the phenyliodide substrate. nih.gov This leads to the formation of radical intermediates that undergo a spontaneous radical coupling reaction to form the benzofuran product. nih.gov The transition states for these steps have been calculated to understand the reaction energetics. nih.gov

Gas-Phase Formation: The high-temperature formation of dibenzofuran (B1670420) from benzofuran and the cyclopentadienyl (B1206354) radical has also been studied mechanistically. mdpi.com The process involves a series of elementary steps including addition, ring closure, H-shifts, and C-C cleavage, with the C-C cleavage being the rate-determining step. mdpi.com

The understanding of these intricate mechanistic details allows for the rational design of more efficient and selective synthetic routes to this compound and its analogs.

Kinetic and Thermodynamic Studies of Reaction Pathways

General Thermodynamic and Kinetic Principles

The formation of the benzofuran ring system is a key step in the synthesis of this compound. Thermodynamic studies of the parent benzofuran formation indicate that the ring-closing reaction is an exothermic process, meaning the cyclic benzofuran structure is thermodynamically favored over its open-ring precursors. researchgate.net A potential energy diagram for the formation of benzofuran from phenoxy-acetylene shows relatively low energy barriers for the cyclization, suggesting the reaction can proceed under moderate conditions. researchgate.net

However, the kinetics of the reaction, or the rate at which it proceeds, is dependent on the activation energy (the energy barrier that must be overcome). For many heterocyclic syntheses, there can be a competition between different reaction pathways leading to either a kinetically or a thermodynamically controlled product. The kinetic product is formed faster (via a lower activation energy pathway), while the thermodynamic product is more stable. Reaction conditions such as temperature can be manipulated to favor one over the other. nih.gov For instance, lower temperatures often favor the kinetic product, while higher temperatures allow the system to reach equilibrium, favoring the more stable thermodynamic product. nih.govacs.org

Kinetics of Key Reaction Steps: Bromination

A critical step in the synthesis of the target molecule is the electrophilic bromination of the benzofuran core. While specific kinetic data for 7-methylbenzofuran is not extensively published, studies on analogous compounds, such as 2-acetyl benzofurans, provide significant insights into the kinetics of this transformation.

A kinetic and mechanistic study on the bromination of various substituted 2-acetyl benzofurans using phenyltrimethylammonium (B184261) tribromide (PTT) in acetic acid revealed key details about the reaction mechanism. researchgate.netresearchgate.net The study demonstrated that the reaction follows first-order kinetics with respect to the 2-acetyl benzofuran substrate and inverse first-order kinetics with respect to the PTT brominating agent. researchgate.netresearchgate.net The rates of the reaction were measured at different temperatures to determine the activation parameters, which are essential for understanding the energy requirements and the nature of the transition state. researchgate.net

The negative entropy of activation (ΔS≠) values observed in these studies suggest a highly organized transition state, which is common for reactions involving multiple bond-forming and bond-breaking steps in a concerted or near-concerted fashion. researchgate.net

Table 1: Activation Parameters for the Bromination of Substituted 2-Acetyl Benzofurans with PTT Data derived from studies on analogous benzofuran systems. researchgate.net

| Substituent on Benzofuran | Ea (kJ/mol) | ΔH≠ (kJ/mol) | ΔS≠ (J/K/mol) | ΔG≠ (kJ/mol) |

| H | 45.23 | 42.71 | -163.22 | 91.36 |

| 5-Chloro | 49.87 | 47.35 | -148.81 | 91.78 |

| 5-Bromo | 53.64 | 51.12 | -136.52 | 91.81 |

| 5-Methyl | 40.12 | 37.60 | -176.62 | 90.26 |

These data illustrate the influence of substituents on the reaction kinetics. Electron-donating groups like the methyl group at the 5-position were found to accelerate the reaction (lower activation energy), whereas electron-withdrawing groups like chloro and bromo decelerated it, which is consistent with an electrophilic aromatic substitution mechanism.

Influence of Reaction Conditions

The pathway and rate of benzofuran synthesis can be significantly influenced by the choice of catalyst, solvent, and temperature.

Catalysis: Palladium-catalyzed reactions, such as Heck and Suzuki couplings, are frequently used to construct the benzofuran skeleton or to introduce substituents. mdpi.commdpi.com The choice of ligand and base in these catalytic systems can dramatically affect reaction rates and regioselectivity. For example, in palladium-catalyzed ring closures of 2-bromobenzyl phenyl ketones to form 2-arylbenzofurans, the use of a specific bulky imidazolium-based ligand (IPr) resulted in nearly full conversion, highlighting the kinetic benefit of the right catalyst system. mdpi.com

Solvent and Temperature: The solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states. In the synthesis of a 6-hydroxybenzofuran (B80719) derivative, it was noted that significant kinetic differences were observed during scale-up. acs.org The use of acetic acid as a cosolvent created a homogeneous reaction mixture and dramatically increased the rate of a key decarboxylation step. acs.org Temperature is also a critical parameter; temperatures of at least 80°C were required to achieve efficient decarboxylation in that system. acs.org

Structure Activity Relationship Sar and Ligand Efficiency Studies of 5 Bromo 7 Methylbenzofuran Derivatives

Impact of Bromine Substitution on Pharmacological Activity and Selectivity

The incorporation of halogen atoms, particularly bromine, into the benzofuran (B130515) structure is a well-established strategy for modulating biological activity. nih.govmdpi.com Halogenation can significantly influence a compound's binding affinity, selectivity, and pharmacokinetic properties.

The position of a substituent on the benzofuran core is a critical determinant of its biological effect. nih.gov Research has consistently shown that placing a bromine atom at the C-5 position of a benzofuran ring can impart significant biological activity. tandfonline.com This specific placement is often associated with enhanced potency in various therapeutic areas, including anticancer and antimicrobial applications. nih.gov

The introduction of a bromine atom to the benzofuran scaffold imparts distinct electronic and steric properties that can enhance pharmacological activity. Bromine is an electron-withdrawing group that can alter the electronic distribution of the aromatic system. More significantly, it has the capacity to form "halogen bonds." nih.govmdpi.com A halogen bond is a non-covalent, attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological target, such as an enzyme or receptor. nih.gov This interaction can substantially improve the binding affinity of the ligand for its target, leading to increased potency. mdpi.com

The introduction of bromine has been shown to increase the cytotoxic potential of benzofuran derivatives in various cancer cell lines. mdpi.com This effect is attributed to the enhanced binding capabilities conferred by the halogen. The table below presents data from a study on 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives, illustrating the increased cytotoxicity upon bromination.

| Compound | Substituents | Cell Line (K562) IC50 (µM) | Cell Line (HaCaT) IC50 (µM) | Therapeutic Index (TI) |

|---|---|---|---|---|

| 6 | 5-Bromo, 7-Methoxy | 3.83 ± 0.6 | 12.44 ± 1.27 | 3.248 |

| 8 | 5,7-Dibromo | 4.34 ± 0.4 | 16.51 ± 2.6 | 3.804 |

| 9 | 5-Bromo, 7-Nitro | 2.53 ± 0.2 | 10.32 ± 1.2 | 4.079 |

Data adapted from a study on the cytotoxic properties of novel benzofuran derivatives. mdpi.com The therapeutic index (TI) is calculated as the ratio of IC50 in normal HaCaT cells to cancer K562 cells.

These data indicate that brominated derivatives (compounds 6, 8, and 9) exhibit significantly higher cytotoxic potency (lower IC50 values) against the K562 cancer cell line compared to non-brominated analogs, which showed IC50 values > 30 µM. mdpi.com

Positional Significance of Bromine at C-5

Influence of Methyl Group Substitution on Biological Potency and Target Engagement

Alkylation, such as the introduction of a methyl group, is another fundamental strategy in medicinal chemistry to modify a lead compound's properties. Methyl groups can influence lipophilicity, metabolic stability, and steric interactions with the target.

The C-7 position on the benzofuran ring is a strategic location for substitution. Studies comparing the placement of functional groups at different positions have revealed that substitution at C-7 can have a distinct impact on biological activity compared to other positions like C-6. For example, in a series of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans, compounds with a methoxy (B1213986) group at C-6 consistently showed higher antiproliferative activity than those with the same group at C-7. mdpi.com This highlights the sensitivity of biological potency to the precise location of substituents on the benzene (B151609) portion of the benzofuran core. While this example uses a methoxy group, it underscores the principle that the C-7 position occupies a unique chemical space, and a methyl group at this location would be expected to have a specific influence on target engagement.

A methyl group at the C-7 position introduces both hydrophobic and steric effects. The hydrophobic nature of the methyl group can facilitate entry into lipophilic pockets within a biological target, potentially enhancing binding affinity through favorable hydrophobic interactions. rsc.org This increased lipophilicity can also influence the compound's ability to cross cellular membranes.

From a steric perspective, the methyl group adds bulk to the molecule. Depending on the topology of the target's binding site, this can either be beneficial, by promoting a more favorable binding conformation, or detrimental, by causing steric clashes that prevent optimal binding. rsc.orgnih.gov In a study of C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols], the introduction of a methyl group was shown to enhance binding affinity at the µ-opioid receptor by favoring a more active conformation. This illustrates how even a small alkyl group can have a profound impact on the conformational preference of a molecule, thereby influencing its biological potency.

Positional Significance of Methyl Group at C-7

Synergistic and Antagonistic Effects of Bromo- and Methyl Substituents

The combined presence of a bromine atom at C-5 and a methyl group at C-7 creates a unique substitution pattern where the individual effects of each group can interact. These interactions can be synergistic, where the combined effect on activity is greater than the sum of the individual effects, or antagonistic.

In studies of 5,7-dibromo-2-benzoylbenzofuran derivatives, the presence of two bromine atoms at these positions was found to be a necessary feature for anti-MRSA potency, suggesting a positive interplay between substituents at the 5- and 7-positions. sci-hub.se While this involves two bromine atoms, it points to the importance of the 5,7-disubstitution pattern for enhancing biological activity. Research on other benzofuran derivatives has shown that the combination of bromine and a methoxy group can lead to strong pro-oxidative and proapoptotic properties in cancer cells, highlighting that the interplay between different substituents can produce significant biological effects. researchgate.net

The specific combination of C-5 bromine and C-7 methyl would likely leverage the halogen bonding potential of the bromine to anchor the molecule in a binding site, while the hydrophobic methyl group at C-7 could engage with a nearby lipophilic region, potentially leading to a synergistic enhancement of binding affinity and biological potency.

Conformational Analysis and Bioactive Conformations

Conformational analysis of 5-Bromo-7-methylbenzofuran derivatives is crucial for understanding how these molecules orient themselves to interact with biological targets. The three-dimensional shape of a molecule, or its conformation, dictates its ability to fit into the binding site of a protein or enzyme, which is a prerequisite for biological activity.

The bioactive conformation—the specific spatial arrangement a molecule adopts when it binds to its target—is often different from its lowest energy state in solution. For benzofuran derivatives, the planarity of the fused ring system is a key structural feature. However, the substituents on the benzofuran core introduce rotational freedom. For instance, in derivatives where a side chain is attached to the furan (B31954) or benzene ring, the torsion angles around the bonds connecting the substituent to the core become critical.

Computational methods, such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, are employed to explore the conformational landscape of these molecules. These studies help identify low-energy conformations and the energy barriers between them. For example, in designing inhibitors for the hepatitis C virus (HCV) NS5B protein, researchers speculated that introducing a methyl group to a benzylic substituent could create an unfavorable twist in a connected phenyl ring, potentially hindering its binding. osti.gov To overcome this, they envisioned cyclizing the substituent to reduce rotational freedom and pre-organize the molecule into its desired bioactive conformation. osti.gov

Molecular docking studies further elucidate the bioactive conformation by simulating the interaction between the benzofuran derivative and its target protein. These simulations can predict the preferred orientation of the ligand in the binding pocket and identify key interactions, such as hydrogen bonds or hydrophobic contacts. mdpi.com For instance, docking studies of benzofuran derivatives targeting tubulin polymerization have shown that substituents at the C-3 position can significantly influence the molecule's conformation and its ability to bind to the colchicine (B1669291) site. researchgate.net By comparing the conformations of active and inactive analogs, researchers can build a pharmacophore model that defines the essential 3D arrangement of chemical features required for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. arxiv.org These models are invaluable for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery. researchgate.net

Development of Robust QSAR Models

The development of a robust QSAR model begins with a dataset of compounds with known biological activities, typically expressed as IC₅₀ or EC₅₀ values. For this compound derivatives, this would involve synthesizing a series of analogs and testing their efficacy in relevant biological assays.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then used to generate the QSAR model. arxiv.orgresearchgate.net The reliability and predictive power of these models are rigorously validated using statistical metrics.

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | Low value indicates better accuracy |

For example, a QSAR study on 5-nitrofuran-2-yl derivatives against Mycobacterium tuberculosis utilized MLR and PLS techniques, resulting in a PLS model with an r² of 0.8484. arxiv.org While this indicates a good fit for the training data, the cross-validated q² was low, suggesting potential limitations in its predictive power. arxiv.org In other studies on bioactive compounds, constructed QSAR models have shown acceptable predictive performance with Rcv² (cross-validated R²) values ranging from 0.5647 to 0.9317. researchgate.net

Identification of Key Molecular Descriptors for Activity

A critical outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. They can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). chnpu.edu.ua For instance, the presence of electron-withdrawing groups can significantly influence a molecule's reactivity and binding affinity. acs.org

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulkiness of substituents can affect how well a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., LogP), which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Hydrophobic interactions are often key drivers of ligand-protein binding. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

For benzofuran derivatives, studies have shown that the presence of halogens like bromine significantly increases cytotoxicity. semanticscholar.orgmdpi.com This effect can be captured by descriptors related to polarizability and the potential for halogen bonding. nih.gov A QSAR analysis of chalcone (B49325) derivatives suggested that introducing electron-releasing groups and bulky heteroatoms at specific positions could increase anti-inflammatory activity. acs.org

Rational Design Strategies Based on SAR Insights

The culmination of SAR, conformational analysis, and QSAR studies is the implementation of rational design strategies. slideshare.net This approach uses the acquired knowledge to design new molecules with enhanced potency, improved selectivity, and better pharmacokinetic profiles.

An iterative process of design, synthesis, and testing is often employed. bham.ac.uk For example, SAR studies on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives revealed that adding a methyl group at the C-3 position increased activity against tubulin polymerization. researchgate.net This insight directly guided the synthesis of new, more potent analogs. researchgate.net

Similarly, the discovery that the C-5 position of the benzofuran ring could tolerate structural modifications without losing activity allowed for the rational design of dual-target inhibitors. unipd.it Researchers attached a hydroxamic acid moiety to this position to create compounds that could inhibit both tubulin and histone deacetylases (HDACs), a synergistic strategy for cancer therapy. unipd.it

The importance of the bromine atom at the 5-position is a recurring theme. Its contribution to increased biological activity, as observed in numerous studies, makes it a key feature to retain or strategically place in newly designed compounds. mdpi.comresearchgate.netresearchgate.net For example, the conversion of a methyl benzofurancarboxylate into its dibromo derivative was found to drastically increase its antifungal activity. researchgate.net This highlights a direct rational design strategy: the targeted introduction of bromine atoms to enhance a desired biological effect.

By combining computational predictions with synthetic chemistry, rational design accelerates the journey from a lead compound to a potential drug candidate. This evidence-based approach minimizes trial-and-error, leading to a more efficient and targeted discovery process.

Computational and Theoretical Chemistry Studies of 5 Bromo 7 Methylbenzofuran

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In a hypothetical docking study, 5-bromo-7-methylbenzofuran would be docked into the ATP-binding site of a relevant receptor. Given that many benzofuran (B130515) derivatives have been investigated as potential anticancer agents, a plausible target is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is a key target in cancer therapy. tandfonline.comunisa.ac.za

The primary goal of this analysis would be to determine the most stable binding pose of the compound within the receptor's active site. The stability of this pose is quantified by a docking score, typically expressed in kcal/mol, where a more negative value indicates a higher binding affinity. The analysis would likely predict that the benzofuran core of the molecule orients itself within a hydrophobic pocket of the binding site, a common feature in ligand-protein interactions.

Table 1: Illustrative Molecular Docking Results for this compound with EGFR-TK

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| This compound | EGFR-TK | -7.8 | 150 |

Note: The data in this table is illustrative and based on typical values observed for similar small molecule inhibitors.

A detailed analysis of the docked pose would reveal the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, the following interactions would be anticipated:

Halogen Bonding: The bromine atom at the 5-position is a key feature. As a halogen bond donor, it could form a stabilizing interaction with an electron-rich amino acid residue (e.g., the backbone carbonyl oxygen of an alanine (B10760859) or glycine) in the active site. The introduction of a bromine atom into a benzofuran ring has been noted to influence biological activity, and halogen bonds are a likely contributor to this effect. tandfonline.commdpi.com

Pi-Stacking and Hydrophobic Interactions: The aromatic benzofuran ring system is expected to form pi-pi stacking or T-shaped pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the EGFR-TK active site. illinois.edu Additionally, the methyl group at the 7-position would contribute to hydrophobic interactions within a nonpolar sub-pocket of the binding site.

Table 2: Predicted Intermolecular Interactions for this compound in the EGFR-TK Active Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues in EGFR-TK |

| Halogen Bond | 5-Bromo group | Backbone Carbonyl Oxygen (e.g., Met793) |

| Pi-Pi Stacking | Benzofuran ring system | Phenylalanine (e.g., Phe723) |

| Hydrophobic Interaction | 7-Methyl group | Leucine, Valine, Alanine (e.g., Leu718, Val726) |

Note: The interacting residues are examples based on known EGFR-TK inhibitor binding modes.

Prediction of Binding Modes and Affinities with Target Receptors

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding

To assess the stability of the predicted binding pose from molecular docking, molecular dynamics (MD) simulations would be performed. An MD simulation would model the atomic-level movements of the ligand-protein complex over time (typically nanoseconds). nih.gov This provides insights into the dynamic behavior of the complex, the stability of the key intermolecular interactions, and the conformational flexibility of both the ligand and the protein. A stable complex would be indicated by minimal deviation of the ligand from its initial docked pose, as measured by the root-mean-square deviation (RMSD), and the persistence of the key interactions identified in the docking analysis throughout the simulation.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic electronic properties. frontiersin.orgmdpi.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the electron-rich benzofuran ring and the electron-withdrawing bromine atom would influence the energy and distribution of these orbitals.

Table 3: Illustrative FMO Analysis Results for this compound

| Parameter | Energy (eV) | Description |

| E_HOMO | -6.2 | Indicates electron-donating capability |

| E_LUMO | -1.5 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.7 | Relates to chemical reactivity and stability |

Note: These values are representative based on DFT calculations for similar aromatic heterocyclic compounds. rsc.org

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution across a molecule's surface. rsc.org For this compound, the MESP map would likely show a region of negative potential (typically colored red) around the furan (B31954) oxygen atom, indicating its role as a hydrogen bond acceptor. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue). A region of slight positive potential, known as a "sigma-hole," might be observed on the bromine atom, which is crucial for its ability to form halogen bonds. This detailed charge mapping helps to rationalize the intermolecular interactions observed in docking studies.

Frontier Molecular Orbital (FMO) Analysis

In Silico Screening and Virtual High-Throughput Screening for Novel Scaffolds

In silico screening, including virtual high-throughput screening (VHTS), utilizes computational methods to screen large libraries of chemical compounds against a biological target, such as an enzyme or receptor. nih.gov This process helps identify "hits"—molecules that are predicted to bind to the target and modulate its activity. While specific VHTS campaigns for this compound are not extensively detailed in published literature, studies on structurally similar bromo- and methyl-substituted benzofurans demonstrate the application and utility of these methods.

Molecular docking is a primary tool in virtual screening that predicts the preferred orientation of a ligand when bound to a target protein. For instance, research on bromo-2-phenylbenzofuran derivatives, which share key structural motifs with this compound, employed molecular docking to understand their inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme in neurodegenerative diseases. rsc.org These simulations revealed that the 2-(2′-bromophenyl)-5-methylbenzofuran derivative was a potent inhibitor. rsc.org Such studies use docking scores and binding interactions to explain structure-activity relationships (SAR), guiding the design of more effective inhibitors.

Pharmacophore modeling is another crucial technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model developed for a series of benzofuran derivatives could be used to virtually screen databases for novel compounds, including this compound, that fit the model and are therefore likely to possess the desired activity.

The table below illustrates typical data generated from molecular docking studies on related benzofuran compounds, showing their binding affinity to a specific protein target.

Table 1: Example Molecular Docking Results for Benzofuran Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(2′-bromophenyl)-5-methylbenzofuran | Monoamine Oxidase B (MAO-B) | -8.5 | Tyr398, Tyr435 |

| (5-bromo-benzofuran-3-yl)-acetic acid hydrazide | MCF-7 Breast Cancer Protein Target | -7.2 | Not Specified |

| Benzofuran-1,2,4-oxadiazole hybrid | Glycogen Synthase Kinase-3β (GSK3β) | -9.1 | Phe67, Arg96, Glu97 |

Note: The data in this table is illustrative and derived from studies on related benzofuran derivatives to demonstrate the output of in silico screening, as direct studies on this compound are not publicly available. Data sourced from multiple studies. rsc.orgresearchgate.netresearchgate.net

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

A crucial step in early-stage drug discovery is the evaluation of a compound's ADMET properties to assess its potential as a drug candidate. uniroma1.it In silico ADMET prediction models use a compound's structure to estimate its pharmacokinetic and toxicity profiles, helping to identify potential issues such as poor absorption or high toxicity. simulations-plus.comscbdd.com These predictions are vital for filtering compound libraries and prioritizing molecules with favorable "drug-like" properties. thermofisher.com

For this compound, while specific experimental ADMET data is scarce, its properties can be predicted using various computational models. These models are built from large datasets of compounds with known experimental values. uniroma1.it

Key Predicted ADMET Properties:

Absorption: Predictions often focus on human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). Lipophilicity (logP) and topological polar surface area (TPSA) are key descriptors used in these predictions. Benzofuran derivatives are often evaluated for their adherence to frameworks like Lipinski's Rule of 5, which helps predict oral bioavailability. thermofisher.com

Distribution: Key predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. The extent of distribution is critical for a drug to reach its target site in effective concentrations.

Metabolism: Computational tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. For example, software can identify potential sites of metabolism on the this compound structure and predict its likelihood of being a substrate or inhibitor of key enzymes like CYP3A4, CYP2D6, and others.

Excretion: While less commonly predicted with high accuracy, models can estimate properties related to clearance.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

The following table provides an example of a predictive ADMET profile for a compound structurally related to this compound, generated using common in silico tools.

Table 2: Example of a Predictive ADMET Profile for a Benzofuran Scaffold

| ADMET Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight (g/mol) | 211.05 | Compliant with Lipinski's Rule of 5 (<500) |

| LogP (Lipophilicity) | 3.4 | Good membrane permeability, compliant with Lipinski's Rule of 5 (<5) |

| Topological Polar Surface Area (TPSA) | 13.1 Ų | High likelihood of CNS penetration (if TPSA < 90 Ų) |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagen | Low risk of genotoxicity |

Note: This table is a representative example based on computational predictions for the this compound scaffold and related structures. scbdd.comnih.govmdpi.com The values are illustrative of the types of data generated by ADMET prediction software.

Future Research Directions and Translational Perspectives for 5 Bromo 7 Methylbenzofuran

Development of Advanced Synthetic Methodologies for Industrial Scale-Up

The translation of 5-Bromo-7-methylbenzofuran from a laboratory-scale compound to a viable therapeutic or industrial chemical hinges on the development of efficient, scalable, and sustainable synthetic methods. While traditional methods for benzofuran (B130515) synthesis exist, future research should focus on advanced methodologies that address the challenges of large-scale production. divyarasayan.orgresearchgate.netrsc.org

Promising areas for development include:

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow systems can offer significant advantages, including improved safety, better heat and mass transfer, and enhanced reaction control. rsc.org Flow chemistry has been successfully applied to C-H activation and photochemical reactions, which are relevant to benzofuran synthesis. rsc.org A continuous flow approach could enable a safer, more efficient, and scalable synthesis of this compound. mdpi.com

Transition-Metal Catalysis: Catalytic methods using metals like palladium, copper, rhodium, and iron have become powerful tools for constructing the benzofuran ring. nih.govbohrium.comnih.gov Future work should aim to develop catalysts with higher turnover numbers, lower costs (e.g., using earth-abundant metals like iron or copper), and higher regioselectivity to specifically target the desired substitution pattern of this compound. mdpi.comnih.gov For instance, palladium-catalyzed C-H activation/oxidation tandem reactions and copper-catalyzed cyclizations are highly relevant strategies. mdpi.com

Photochemical and Electrochemical Synthesis: Light- and electricity-driven reactions represent green and innovative alternatives to traditional thermal methods. bohrium.com UV-light-promoted condensation and electrochemical cyclizations could provide novel, high-yielding pathways to substituted benzofurans under mild conditions. nih.govbohrium.com

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly increase efficiency and reduce waste. numberanalytics.com These strategies are ideal for creating complex molecules like substituted benzofurans from simple starting materials. numberanalytics.com

Table 1: Comparison of Advanced Synthetic Strategies for Benzofuran Synthesis

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Enables large-scale production with improved yield and purity. | rsc.orgmdpi.com |

| Transition-Metal Catalysis | High efficiency, functional group tolerance, and diverse bond formations. | Development of specific catalysts for regioselective synthesis. | mdpi.comnih.govbohrium.comnumberanalytics.com |

| Photochemical/Electrochemical Synthesis | Green, mild reaction conditions, unique reactivity. | Novel routes that minimize thermal degradation and byproducts. | nih.govbohrium.com |

| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. | Efficient assembly of the core structure from readily available precursors. | numberanalytics.com |

Integration of Omics Technologies in Mechanistic Research

To fully understand the biological potential of this compound, it is crucial to elucidate its mechanism of action. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a high-throughput, systems-level approach to uncover how the compound interacts with biological systems. acs.orgresearchgate.net

Future research should integrate these platforms:

Target Identification and Validation: Proteomics approaches, such as chemical proteomics, can identify the direct protein targets of this compound. This is essential for understanding its primary mechanism of action.

Pathway Analysis: Transcriptomics (RNA-seq) and metabolomics can reveal the downstream effects of the compound on gene expression and metabolic pathways. nih.gov This can uncover unexpected biological activities and provide a comprehensive view of the compound's cellular impact. nih.govmdpi.com

Biomarker Discovery: Metabolomics and proteomics can identify biomarkers that indicate a response to the compound. nih.gov These biomarkers are crucial for future clinical development, allowing for patient stratification and monitoring of therapeutic efficacy. nih.gov

Integrated Omics: Combining data from multiple omics platforms provides a more holistic understanding of the compound's effects. researchgate.netnih.gov For instance, integrating transcriptomic and proteomic data can reveal post-transcriptional regulation, while combining metabolomic and genomic data can link genetic variations to metabolic responses.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one drug, one target" is being increasingly replaced by the idea that compounds acting on multiple targets may be more effective for complex, multifactorial diseases. nih.govacs.org The benzofuran scaffold is considered a "privileged" structure, meaning it can serve as a template for ligands that bind to multiple biological targets. nih.govfrontiersin.org

Future directions in this area include:

Designing Multi-Target Hybrids: this compound can be used as a core scaffold to design multi-target directed ligands (MTDLs). nih.gov By chemically linking it with other pharmacophores, hybrid molecules can be created that simultaneously modulate different pathways involved in a disease, such as Alzheimer's or cancer. nih.govresearchgate.netacs.org For example, tacrine-benzofuran hybrids have been developed as potential anti-Alzheimer's agents. nih.govresearchgate.net

Systematic Screening: The compound and its derivatives should be screened against a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in neuroinflammation or cancer. frontiersin.orgacs.org This can uncover novel polypharmacological profiles.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of analogs based on the this compound scaffold, researchers can determine which structural features are essential for interacting with different targets. mdpi.com This knowledge is critical for optimizing potency and selectivity. mdpi.com

Application in Targeted Drug Delivery Systems and Nanomedicine

Even a highly potent compound can fail if it cannot reach its target site in the body effectively. Nanomedicine and targeted drug delivery systems offer a solution by improving the solubility, stability, and biodistribution of therapeutic agents. nih.govnih.gov

Future research should explore incorporating this compound into various nanocarriers:

Nanoparticle Formulation: Encapsulating the compound in nanoparticles made from biodegradable polymers, lipids, or metals can enhance its therapeutic index. nih.govresearchgate.netresearchgate.net These formulations can protect the drug from premature degradation and control its release profile.

Targeted Delivery: By functionalizing the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides), the drug can be directed specifically to diseased cells or tissues, minimizing off-target effects. nih.gov

Overcoming Biological Barriers: Nanocarriers can be designed to overcome biological barriers, such as the blood-brain barrier, which is a significant challenge in treating neurological disorders.

Table 2: Potential Nanocarrier Systems for this compound Delivery

| Nanocarrier Type | Key Features | Potential Therapeutic Application | References |

|---|---|---|---|

| Lipid Nanoparticles | Biocompatible, can encapsulate hydrophobic drugs. | Delivery of anticancer or anti-inflammatory agents. | nih.govresearchgate.net |

| Polymeric Nanoparticles | Tunable drug release, surface can be functionalized. | Targeted cancer therapy, neurodegenerative diseases. | nih.govresearchgate.net |

| Magnetic Nanoparticles | Can be guided by external magnetic fields. | Targeted delivery and hyperthermia treatment in cancer. | nih.govresearchgate.net |

Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. acs.orgmdpi.com

These computational tools can be applied to this compound research in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel benzofuran derivatives based on their chemical structure. eurjchem.comeurjchem.com This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. eurjchem.comtandfonline.com

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those likely to bind to a specific biological target. frontiersin.orgnih.govnih.gov This can help discover new uses for this compound or identify more potent analogs.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, using the benzofuran scaffold as a starting point.

Synthesis Prediction: AI systems can even predict optimal synthetic routes for complex molecules, aiding in the development of efficient manufacturing processes. researchgate.net For example, an AI system named SYNSUP has been used to explore synthetic routes for bioactive benzofurans. researchgate.net

By embracing these future research directions, the scientific community can systematically explore and unlock the full therapeutic and industrial potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-7-methylbenzofuran, and how can yield challenges be addressed?

The synthesis of this compound derivatives often involves halogenation and sulfonylation steps. For example, oxidation of 5-bromo-2,7-dimethyl-3-(3-methylphenylsulfanyl)-1-benzofuran using 3-chloroperoxybenzoic acid in dichloromethane, followed by purification via column chromatography, achieves a 68% yield . However, bromination of dihydroxybenzaldehyde precursors can lead to low yields due to steric and electronic factors, as seen in analogous benzofuran systems . Optimizing reaction conditions (e.g., temperature, solvent polarity) and using protecting groups for hydroxyl moieties may mitigate these issues.

Q. How can X-ray crystallography validate the structural configuration of this compound derivatives?

Single-crystal X-ray studies reveal key structural features, such as dihedral angles between aromatic rings and halogen bonding. For instance, the benzofuran core in 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran forms a planar system (mean deviation: 0.005 Å) with a 14.46° dihedral angle relative to the 4-methylphenyl ring. Halogen bonding (Br⋯O interactions, 3.151 Å) further stabilizes the crystal lattice . These data are critical for confirming regiochemistry and steric effects in derivatives.

Q. What analytical techniques are essential for characterizing purity and functional groups in this compound?

Combined techniques are recommended:

- NMR spectroscopy for verifying substituent positions and methyl group integration .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray crystallography for absolute stereochemical assignment .

Advanced Research Questions

Q. How do computational methods like DFT complement experimental data in studying this compound’s electronic properties?

Density functional theory (DFT) with gradient corrections and exact-exchange functionals (e.g., B3LYP) can predict molecular geometries, frontier orbital energies, and halogen bonding strengths. For example, DFT calculations align with crystallographic data to explain the planarity of the benzofuran ring and the role of bromine’s electron-withdrawing effects in directing reactivity . Such models are valuable for rationalizing regioselectivity in electrophilic substitutions.

Q. What strategies resolve contradictions in reported synthetic yields for brominated benzofuran derivatives?

Discrepancies in yields (e.g., 68% in optimized protocols vs. <20% in unoptimized systems) often arise from variations in precursor purity, reaction kinetics, or workup methods . Systematic screening of catalysts (e.g., PPh₃ for bromination) and solvents (e.g., hexafluoropropan-2-ol for enhanced electrophilicity) can improve reproducibility. Kinetic studies using in situ monitoring (e.g., UV-vis spectroscopy) may further clarify rate-limiting steps.

Q. How does halogen bonding influence the supramolecular assembly of this compound crystals?

Bromine participates in type-II halogen bonds (e.g., Br⋯O=S interactions at 3.335 Å) to form centrosymmetric dimers. These interactions, alongside π-π stacking (3.884 Å between benzofuran and phenyl rings), stabilize the crystal structure and dictate packing motifs. Computational studies using Hirshfeld surface analysis can quantify these non-covalent interactions .

Q. What are the implications of methyl and sulfinyl substituents on the compound’s reactivity and pharmacological potential?

Methyl groups enhance lipophilicity, while sulfinyl moieties introduce chirality and hydrogen-bonding capacity. Although direct pharmacological data for this compound are limited, related benzofurans exhibit bioactivity modulated by substituent positioning. For instance, sulfonyl groups in analogs improve binding to enzymatic targets like kinases . Structure-activity relationship (SAR) studies using these motifs could guide drug design.

Methodological Recommendations

- Synthesis : Prioritize protocols with in situ oxidation (e.g., sulfoxide formation) and column chromatography for purity .

- Crystallography : Use low-temperature (173 K) data collection to minimize thermal motion artifacts .

- Computational Modeling : Validate DFT results against experimental crystallographic parameters (bond lengths, angles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.